2-[1-(3-Methylbut-2-enyl)pyridin-1-ium-4-yl]ethanamine
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Overview
Description
2-[1-(3-Methylbut-2-enyl)pyridin-1-ium-4-yl]ethanamine is a chemical compound with the molecular formula C12H18N2 It is characterized by the presence of a pyridinium ring substituted with a 3-methylbut-2-enyl group and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Methylbut-2-enyl)pyridin-1-ium-4-yl]ethanamine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-pyridylmethylamine with 3-methylbut-2-enyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Methylbut-2-enyl)pyridin-1-ium-4-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted pyridinium derivatives with various functional groups.
Scientific Research Applications
2-[1-(3-Methylbut-2-enyl)pyridin-1-ium-4-yl]ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-(3-Methylbut-2-enyl)pyridin-1-ium-4-yl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(3-Methylbut-2-enyl)pyridin-4-yl]ethanamine
- 2-[1-(3-Methylbut-2-enyl)pyridin-3-yl]ethanamine
- 2-[1-(3-Methylbut-2-enyl)pyridin-2-yl]ethanamine
Uniqueness
2-[1-(3-Methylbut-2-enyl)pyridin-1-ium-4-yl]ethanamine is unique due to its specific substitution pattern on the pyridinium ring, which can influence its chemical reactivity and biological activity. The presence of the 3-methylbut-2-enyl group also imparts distinct lipophilic properties, affecting its solubility and interaction with biological membranes.
Properties
Molecular Formula |
C12H19N2+ |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2-[1-(3-methylbut-2-enyl)pyridin-1-ium-4-yl]ethanamine |
InChI |
InChI=1S/C12H19N2/c1-11(2)4-8-14-9-5-12(3-7-13)6-10-14/h4-6,9-10H,3,7-8,13H2,1-2H3/q+1 |
InChI Key |
PFTFFYOXKFOLSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC[N+]1=CC=C(C=C1)CCN)C |
Origin of Product |
United States |
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